molecular formula C18H24N2O3 B371299 Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 329778-25-8

Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B371299
CAS No.: 329778-25-8
M. Wt: 316.4g/mol
InChI Key: DEKFRHTXDOCUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Eco-friendly Synthesis

The study by Benincá et al. (2020) demonstrates the use of this compound in an eco-friendly and enantiospecific synthesis of dihydropyrimidinones (DHPMs) through the Biginelli reaction. The research highlights the employment of green solvents and chiral substrates for the synthesis of optically pure DHPMs, showcasing the compound's utility in sustainable chemistry practices. This approach not only aligns with green chemistry principles but also opens up new avenues for the enantiospecific synthesis of pharmacologically relevant compounds. The detailed characterization of the synthesized product, including its structural elucidation via X-ray crystallography, underpins the compound's versatility in chemical synthesis (Benincá et al., 2020).

In Vitro Anti-inflammatory Activity

Research by Gondkar et al. (2013) explores the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives, showcasing the potential of these compounds, including the ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, in exhibiting in vitro anti-inflammatory activity. The study emphasizes the pharmaceutical applications of such compounds, suggesting their role in developing new anti-inflammatory drugs. This research further supports the compound's relevance in medicinal chemistry, particularly in designing lead compounds for drug discovery (Gondkar et al., 2013).

Properties

IUPAC Name

ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-23-17(21)15-12(4)19-18(22)20-16(15)14-8-6-13(7-9-14)10-11(2)3/h6-9,11,16H,5,10H2,1-4H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKFRHTXDOCUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.